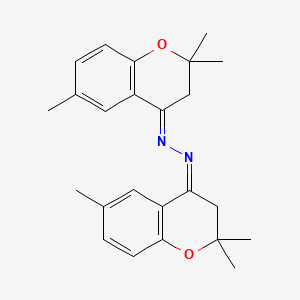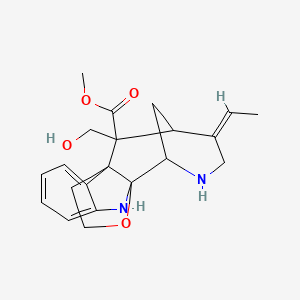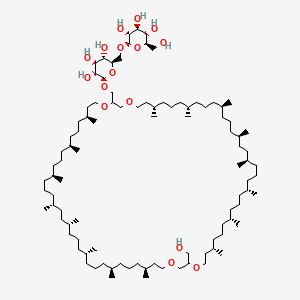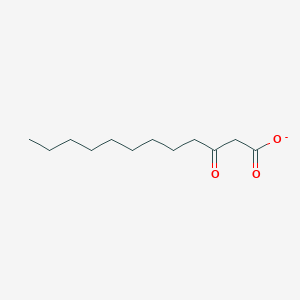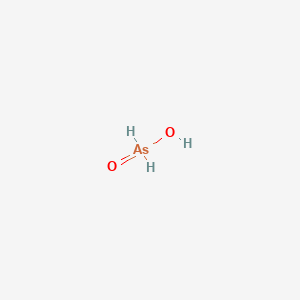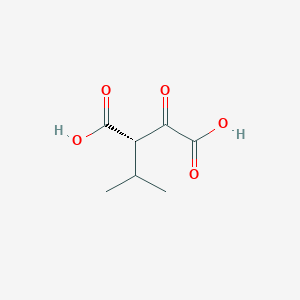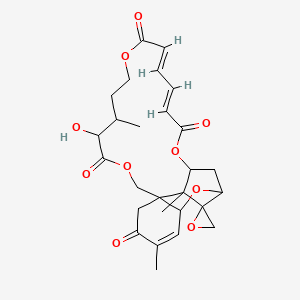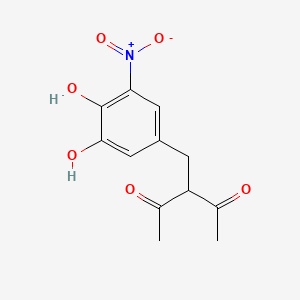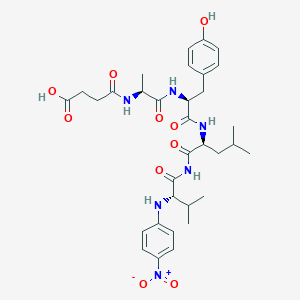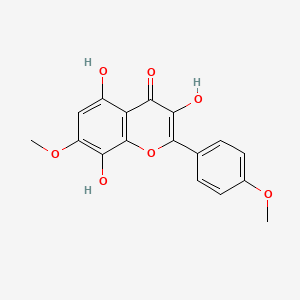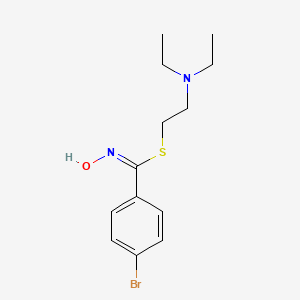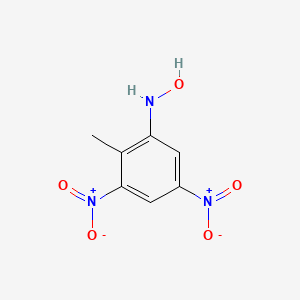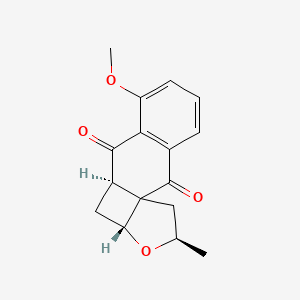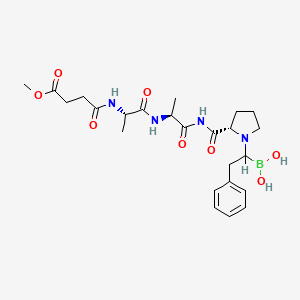![molecular formula C17H24NO3+ B1238272 2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Scientific Research Applications
Anticancer Activities
Phenylacetic acids have shown anticancer activities, particularly in the context of cell differentiation. For instance, esters of 2'-deoxyadenosine with phenylacetic acids display resistance to enzymatic hydrolysis and exhibit potential in targeted delivery of differentiating agents to lymphoid cells, which could be significant in cancer treatment (Grieb et al., 2002).
Stability and Degradation
The stability and degradation behavior of similar compounds have been studied, providing insights into their chemical behavior under various conditions. Cyclopentolate hydrochloride, an ester of a substituted benzeneacetic acid, was studied for its degradation in alkaline solutions, revealing rapid degradation at higher pH values and formation of phenylacetic acid and other derivatives as degradation products (Roy, 1995).
Antiarrhythmic Activity
Mono- and bis(aminomethyl)phenylacetic acid esters have been synthesized and evaluated for their antiarrhythmic activity. These compounds, including related esters, have shown potential as short-acting antiarrhythmic agents, indicating their significance in cardiovascular research (Chorvat et al., 1993).
Muscarinic Acetylcholinergic Receptor Binding
1-Azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-phenylacetate, a compound structurally related to the query compound, has been studied for its high affinity for the muscarinic acetylcholinergic receptor. This highlights the potential of similar compounds in neurological and pharmacological research (McPherson et al., 1995).
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with the query compound, provides valuable information on the synthesis methods and structural characteristics of such compounds. This kind of research is crucial for understanding the physical and chemical properties of these compounds (Moriguchi et al., 2014).
properties
Product Name |
2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester |
|---|---|
Molecular Formula |
C17H24NO3+ |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C17H24NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12/h3-7,13-16,19H,8-11H2,1-2H3/q+1/t13-,14?,15?,16?/m0/s1 |
InChI Key |
WKWOJBUWWZTUQV-CUUNVARJSA-N |
Isomeric SMILES |
C[N+]1([C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



